molecular formula C8H8ClNO3 B2833589 3-(Chloromethyl)-5-nitrobenzyl Alcohol CAS No. 2069250-63-9

3-(Chloromethyl)-5-nitrobenzyl Alcohol

Cat. No. B2833589
CAS RN: 2069250-63-9
M. Wt: 201.61
InChI Key: BFSSQCKPYXOGFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-nitrobenzyl Alcohol” would consist of a benzene ring with a hydroxyl group (OH), a chloromethyl group (-CH2Cl), and a nitro group (-NO2) attached to it .


Chemical Reactions Analysis

Alcohols, such as benzyl alcohol, can undergo a variety of reactions, including oxidation, dehydration, and reactions with acids . The presence of the chloromethyl and nitro groups may influence these reactions and could potentially participate in other reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-nitrobenzyl Alcohol” would be influenced by its functional groups. Alcohols generally have higher boiling points than similar-sized alkanes due to their ability to form hydrogen bonds . The presence of the benzene ring, chloromethyl group, and nitro group would also affect the compound’s properties.

Scientific Research Applications

Photochemical Reaction Mechanisms

  • Photolabile Protecting Groups: Nitrobenzyl derivatives, including those related to 3-(Chloromethyl)-5-nitrobenzyl alcohol, are utilized as photolabile protecting groups. These compounds enable controlled release of protected molecules upon light irradiation, useful in studies requiring temporal control over molecular interactions, such as ATP release in biological systems (McCray et al., 1980).

Photocatalytic Oxidation

  • Selective Oxidation of Benzyl Alcohols: The photocatalytic oxidation of benzyl alcohols and their derivatives, including nitrobenzyl alcohols, into corresponding aldehydes has been demonstrated using titanium dioxide under oxygen atmosphere and visible light irradiation. This reaction pathway highlights the potential of 3-(Chloromethyl)-5-nitrobenzyl alcohol derivatives in synthetic organic chemistry and environmental remediation through selective oxidation processes (Higashimoto et al., 2009).

Material Science and Polymer Chemistry

  • Photodegradable Polymers: The o-nitrobenzyl group, closely related to the compound of interest, is frequently used in polymer and materials science to create photodegradable hydrogels and copolymers. These materials can be decomposed or altered in properties upon exposure to light, offering innovative approaches in drug delivery systems, tissue engineering, and the development of responsive materials (Zhao et al., 2012).

Biochemical Applications

  • Photoaffinity Labeling: 2-Nitrobenzyl alcohol derivatives have been explored for photoaffinity labeling and crosslinking of biomolecules with amine selectivity. This technique allows the study of protein-ligand interactions and the mapping of binding sites, essential for drug discovery and chemical biology (Wang et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific reaction conditions and reagents used. For example, in an oxidation reaction, the alcohol group could be oxidized to a carbonyl group . In a substitution reaction, the chloromethyl group could be replaced by another group .

Future Directions

The future directions for research on “3-(Chloromethyl)-5-nitrobenzyl Alcohol” would depend on its potential applications. For example, if it has potential uses in pharmaceuticals, research could focus on its biological activity and potential for drug development .

properties

IUPAC Name

[3-(chloromethyl)-5-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-4-6-1-7(5-11)3-8(2-6)10(12)13/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSQCKPYXOGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CCl)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-nitrobenzyl Alcohol

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